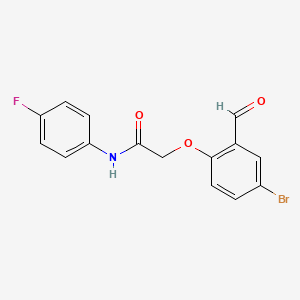
2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromine and fluorine atoms and the formation of the acetamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine and fluorine atoms, as well as the acetamide group. These groups are often involved in various chemical reactions. For example, bromine atoms are often good leaving groups, and acetamide groups can participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of bromine and fluorine atoms might increase its density and boiling point compared to similar compounds without these atoms .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of novel compounds related to 2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide have been a focus in research. For example, Yang Man-li (2008) reported the synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, highlighting the ongoing interest in developing new compounds with potential applications in various fields (Yang Man-li, 2008).
Pharmaceutical Intermediates
Compounds like N-(2-Hydroxyphenyl)acetamide, which are intermediates in the synthesis of antimalarial drugs, indicate the pharmaceutical relevance of similar compounds. Research by Deepali B Magadum and G. Yadav (2018) on chemoselective acetylation involving similar structures demonstrates the pharmaceutical applications of these compounds (Deepali B Magadum & G. Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Properties
Research into the pharmacological properties of similar compounds has revealed potential anticancer, anti-inflammatory, and analgesic activities. P. Rani, D. Pal, R. Hegde, and S. R. Hashim (2016) synthesized derivatives with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, finding activities comparable to standard drugs (P. Rani et al., 2016).
Photoreactions in Pharmaceuticals
Studies on photoreactions of pharmaceuticals involving similar structures have been conducted. For example, Y. Watanabe, S. Fukuyoshi, and A. Oda (2015) investigated the photoreactions of flutamide, highlighting the importance of understanding the photostability and phototoxicity of pharmaceutical compounds (Y. Watanabe, S. Fukuyoshi & A. Oda, 2015).
Effects on Environmental Pollutants
Research by Yanyun Li et al. (2015) on the effects of halides in the degradation of acetaminophen under UV/H2O2 treatment showcases the environmental relevance of related compounds in water and wastewater treatment (Yanyun Li et al., 2015).
Fluorescent Probing and Imaging
The development of fluorescent probes and imaging agents is another important application. Ming-Rong Zhang et al. (2003) synthesized radioligands for peripheral benzodiazepine receptors, demonstrating the use of similar compounds in imaging and diagnostic applications (Ming-Rong Zhang et al., 2003).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity and the specific nature of the bromine and fluorine atoms it contains. These atoms are often associated with specific safety considerations. For example, many bromine-containing compounds are irritants or corrosives .
Direcciones Futuras
The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it showed promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .
Propiedades
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFNO3/c16-11-1-6-14(10(7-11)8-19)21-9-15(20)18-13-4-2-12(17)3-5-13/h1-8H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQZEQBMSUHTOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromooxazolo[4,5-b]pyridin-2-ol](/img/structure/B2751574.png)
![5-Chlorofuro[2,3-b]pyridine](/img/structure/B2751575.png)
![4-phenyl-5-{1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2751578.png)
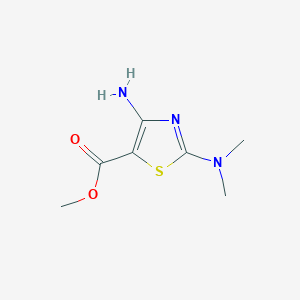
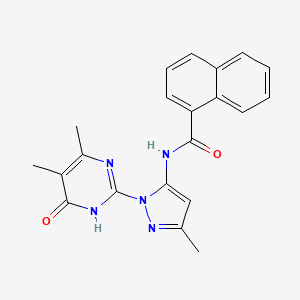


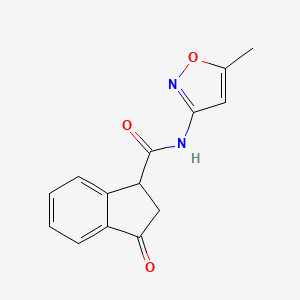
![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2751586.png)
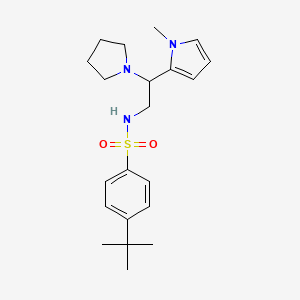
![4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2751589.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2751591.png)
